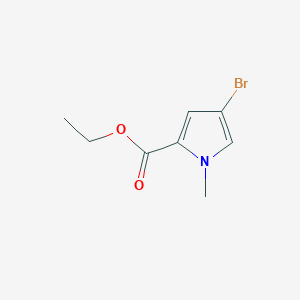

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

描述

Nomenclature and IUPAC Classification

The systematic nomenclature of pyrrole carboxylate derivatives follows established International Union of Pure and Applied Chemistry principles that precisely define the substitution pattern and functional group positioning within the heterocyclic framework. Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate exemplifies the application of these nomenclature rules through its comprehensive chemical name that specifies each structural element with unambiguous clarity. The base name "pyrrole" identifies the five-membered nitrogen-containing aromatic heterocycle, while the numerical prefixes indicate the specific positions of substituents according to the standardized ring numbering system.

| Structural Component | Position | Chemical Identity | IUPAC Designation |

|---|---|---|---|

| Base Heterocycle | - | Pyrrole Ring | 1H-pyrrole |

| Carboxylate Ester | 2-position | Ethyl Ester | 2-carboxylate |

| Halogen Substituent | 4-position | Bromine Atom | 4-bromo |

| Nitrogen Substituent | 1-position | Methyl Group | 1-methyl |

| Molecular Formula | - | C₈H₁₀BrNO₂ | - |

| Molecular Weight | - | 232.07 g/mol | - |

The IUPAC classification system places this compound within the broader category of pyrrole 2-carboxylic acid derivatives, specifically as a member of the substituted pyrrole carboxylate esters. This classification reflects the compound's structural relationship to pyrrole-2-carboxylic acid, the parent carboxylic acid from which the ethyl ester is formally derived through esterification. The systematic approach to naming ensures that the complete substitution pattern is immediately apparent from the chemical name, facilitating clear communication within the scientific community and enabling precise identification in chemical databases and literature searches.

The Chemical Abstracts Service registry number 516465-78-4 provides an additional unique identifier for this compound, complementing the systematic name with a numerical designation that is invariant across different naming conventions and languages. Alternative nomenclature systems may describe the compound using different approaches, such as "4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester," which emphasizes the ester linkage by describing the compound as a derivative of the corresponding carboxylic acid. These naming variations, while chemically equivalent, may appear in different contexts depending on the specific focus of the discussion or the database system being utilized.

Historical Development of Halogenated Pyrrole Esters

The historical development of halogenated pyrrole esters represents a convergence of several key advances in heterocyclic chemistry, beginning with the fundamental discovery and characterization of pyrrole itself in the nineteenth century. Pyrrole was first observed by Runge in 1834 during distillation of coal tar, where the compound exhibited the distinctive property of turning wood splinters red upon acid treatment. The subsequent isolation of pure pyrrole by Anderson in 1857 through distillation of bone oil, followed by structural determination by Baeyer and Emmerling in 1870, established the foundation for understanding five-membered nitrogen heterocycles. These early investigations revealed pyrrole as a colorless oil that darkened readily upon exposure to air or light, properties that would later influence synthetic strategies for pyrrole derivatives.

The evolution toward carboxylated pyrrole derivatives emerged from systematic studies of pyrrole reactivity and the recognition that carboxyl substitution could modulate both chemical properties and biological activity. Early synthetic methodologies focused on direct carboxylation reactions and condensation approaches that could introduce carboxyl functionality regioselectively at specific ring positions. The development of 5-substituted pyrrole-2-carboxaldehydes through azafulvene intermediates, as documented in research involving lithio species reactions with electrophilic reagents, demonstrated the feasibility of constructing complex substitution patterns on the pyrrole framework. These investigations established crucial precedents for the controlled functionalization of pyrrole rings that would later enable the synthesis of multiply substituted derivatives.

The incorporation of halogen substituents into pyrrole carboxylate structures represents a more recent development driven by medicinal chemistry applications and the recognition that halogen atoms can significantly influence biological activity and physicochemical properties. Research into halogen-substituted pyrrole-2-carboxamides revealed that these modifications were integral molecular fragments of bioactive marine natural products, including oroidin and hymenidin from Agelas marine sponges. The discovery that 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide constituted a crucial binding element for bacterial topoisomerases marked a pivotal moment in understanding the therapeutic potential of halogenated pyrrole derivatives. This recognition catalyzed systematic investigations into various halogenated pyrrole building blocks, leading to the development of practical synthetic routes for compounds such as this compound.

Contemporary research has focused on developing efficient synthetic methodologies for halogenated pyrrole esters that can deliver target compounds in sufficient quantities for medicinal chemistry applications. The synthesis of this compound and related derivatives has been achieved through multi-step synthetic sequences involving selective bromination reactions and esterification procedures. These developments have been motivated by structure-activity relationship studies demonstrating that halogen substitution patterns can be systematically varied to optimize biological activity while maintaining favorable physicochemical properties. The molecular design strategy underlying compounds such as this compound reflects sophisticated understanding of how specific substitution patterns influence target binding and overall pharmaceutical profiles.

属性

IUPAC Name |

ethyl 4-bromo-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-4-6(9)5-10(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOYPVFSYNFKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyrrole Ring Construction via Brominated Aldehyde Intermediate

One well-documented approach involves the preparation of a brominated aldehyde intermediate, which then undergoes ring closure with suitable reagents to form the pyrrole core:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Bromination of propionaldehyde to form 2-bromopropionaldehyde | React propionaldehyde with bromine in an aprotic solvent (e.g., toluene, dichloromethane, N,N-dimethylformamide, or dimethyl sulfoxide) at 0–50 °C for 3–5 hours | Mass ratio propionaldehyde:bromine = 1:2.5–3.5; temperature control critical to avoid over-bromination |

| 2 | Ring-closure reaction | Mix 2-bromopropionaldehyde with methyl acetoacetate and aqueous ammonia under alkaline conditions at 0–50 °C for 10–14 hours | Forms 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester analogs; reaction time and temperature influence yield and purity |

| 3 | Methylation of pyrrole nitrogen | Alkylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions | Ensures substitution at nitrogen to yield 1-methylpyrrole derivative |

This method is advantageous due to mild reaction conditions, readily available raw materials, and suitability for scale-up. It avoids environmentally problematic reagents like sodium nitrite and tert-butyl acetoacetate, which are used in alternative methods and cause pollution or cost issues.

Bromination of Pre-formed Pyrrole Esters

Alternatively, ethyl 1-methylpyrrole-2-carboxylate can be selectively brominated at the 4-position:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of ethyl 1-methylpyrrole-2-carboxylate | Prepared via condensation of ethyl acetoacetate with methylamine and subsequent ring closure | Base-catalyzed conditions; purification by crystallization |

| 2 | Bromination at 4-position | Treat with bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile at controlled temperature (0–25 °C) | Reaction time and temperature critical for regioselectivity; avoids polybromination |

| 3 | Purification | Extraction with organic solvents, drying, and recrystallization | Ensures high purity of ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate |

This approach allows direct functionalization of the pyrrole ring and is adaptable to continuous flow processes to improve safety and reproducibility.

Continuous Flow Synthesis

Industrial methods increasingly utilize continuous flow reactors to synthesize this compound. This technology offers:

- Precise control over reaction parameters (temperature, pressure, reagent feed rates).

- Enhanced safety when handling bromine and other hazardous reagents.

- Improved reaction yields and product purity.

- Scalability for large-scale production.

Typical continuous flow setups involve inline mixing of brominating agents with pyrrole precursors, followed by immediate quenching and purification steps.

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination of propionaldehyde + ring closure | Propionaldehyde, bromine, methyl acetoacetate, ammonia | 0–50 °C, aprotic solvents, 3–14 h | Mild conditions, scalable, environmentally friendlier | Requires careful temperature control |

| Bromination of pre-formed pyrrole ester | Ethyl 1-methylpyrrole-2-carboxylate, bromine/NBS | 0–25 °C, organic solvent | Direct functionalization, regioselective | Potential for overbromination if uncontrolled |

| Continuous flow synthesis | Pyrrole precursors, brominating agents | Automated temperature and flow control | High throughput, reproducible, safe | Requires specialized equipment |

- The use of aprotic solvents such as toluene, dichloromethane, or dimethylformamide is critical in bromination steps to prevent side reactions and improve selectivity.

- Temperature control between 0 and 50 °C is essential to avoid overbromination and degradation of intermediates.

- Methylation of the pyrrole nitrogen is typically achieved post-ring formation to ensure regioselectivity and avoid competing reactions.

- Continuous flow methods have been shown to increase yield and purity by maintaining consistent reaction conditions and minimizing human error.

- Purification often involves organic solvent extraction, drying over anhydrous sodium sulfate, and recrystallization at low temperatures (around 0 °C) to isolate the pure compound.

The preparation of this compound is well-established through bromination of aldehyde intermediates followed by ring closure or direct bromination of pyrrole esters. The choice of method depends on available starting materials, scale, and desired purity. Continuous flow synthesis represents the state-of-the-art for industrial production, offering enhanced control and safety. Careful optimization of reaction conditions, solvents, and purification protocols is crucial for obtaining high-quality product suitable for further synthetic applications.

化学反应分析

Types of Reactions

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of 4-substituted pyrrole derivatives.

Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

Reduction: Formation of 2-hydroxymethyl-1-methylpyrrole derivatives.

科学研究应用

Organic Synthesis

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate serves as an intermediate in synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in creating new compounds with desired properties.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated as a building block for pharmaceutical development. Its potential to act as a precursor to bioactive molecules enables researchers to explore its efficacy against various diseases. For example, studies have shown that derivatives of this compound can exhibit activity against specific enzymes and receptors .

Material Science

The compound is utilized in the synthesis of functional materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in applications such as organic light-emitting diodes (OLEDs) and solar cells .

Biological Studies

This compound is employed in studying enzyme inhibitors and receptor modulators . The bromine atom and ester group provide sites for further functionalization, enabling tailored interactions with biological targets .

Case Studies

作用机制

The mechanism of action of ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that interact with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group provide sites for further functionalization, allowing the compound to be tailored for specific biological activities.

相似化合物的比较

Physicochemical Properties :

- Melting Point : 43°C .

- Boiling Point : Predicted to be 278.9°C .

- Density : 1.46 g/cm³ (predicted) .

- Spectroscopic Data :

The following table summarizes key structural analogs of ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate , highlighting differences in substituents, physicochemical properties, and applications:

Key Comparative Analysis :

Substituent Effects on Reactivity :

- The bromine atom at C4 in the target compound enhances its reactivity in Suzuki-Miyaura cross-coupling reactions , enabling the synthesis of biaryl derivatives (e.g., compound 14a with 2,4-dimethoxyphenyl groups) . In contrast, the chloro analog (CAS 1261562-13-3) exhibits lower reactivity due to weaker C-Cl bond dissociation energy .

- N1-Methylation (vs. N1-H in CAS 433267-55-1) improves stability by preventing tautomerization and unwanted side reactions during functionalization .

Ester Group Influence :

- The ethyl ester (COOEt) in the target compound offers better solubility in organic solvents compared to the methyl ester (COOMe, CAS 1196-90-3), which may hydrolyze faster under basic conditions .

The target compound, however, is primarily utilized in kinase inhibitor synthesis (e.g., CK1δ inhibitors) due to its bromine’s leaving group capability .

Spectral Differences: ¹H NMR: The target compound’s pyrrole protons resonate at δ 6.84 and 7.28, while the 4-chlorobenzyl analog shows aromatic protons at δ 7.3–7.5 due to the benzyl group . LCMS Purity: The target compound achieves >98% HPLC purity post-synthesis, whereas analogs like ethyl 4-((2-cyano-6-(trifluoromethyl)pyridin-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate () are used without further characterization due to lower yields (21%).

生物活性

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry and biological research due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

- Molecular Formula : C8H8BrN O2

- Molecular Weight : 232.07 g/mol

- CAS Number : 433267-55-1

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the bromine atom and the ester functional group allows for further modifications, enhancing its reactivity and specificity towards enzymes and receptors. This compound has been investigated for its roles in:

- Antimicrobial Activity : Exhibiting significant effects against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Inducing apoptosis in cancer cells through modulation of key signaling pathways.

- Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in disease processes.

Antimicrobial Activity

Recent studies have highlighted the potential of pyrrole derivatives, including this compound, as new antibacterial agents. For instance, compounds with similar structures demonstrated potent activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values significantly lower than standard antibiotics like vancomycin .

Anticancer Activity

This compound has shown promise in various cancer models. Research indicates that it may induce apoptosis in cancer cells through pathways involving the modulation of Bcl-2 family proteins and caspases. A study evaluated its effects on human carcinoma cell lines, revealing IC50 values in the low micromolar range, suggesting effective cytotoxicity against specific cancer types .

Study on Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of this compound against several bacterial strains. The results are summarized in Table 1 below:

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 | Vancomycin | 0.5 |

| Escherichia coli | 12.5 | Ciprofloxacin | 2 |

| Staphylococcus epidermidis | 8 | Standard Antibiotic | 0.5 |

This study indicates that this compound exhibits superior antibacterial properties compared to traditional antibiotics.

Study on Anticancer Properties

In a recent evaluation of anticancer activity, this compound was tested against various human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 9.4 |

| MDA-MB-468 (Breast Cancer) | 0.065 |

| HeLa (Cervical Cancer) | Notable |

These findings suggest that the compound possesses significant anticancer potential, warranting further investigation into its mechanism of action and therapeutic applications .

常见问题

Q. What are the standard synthetic routes for Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, and how is regioselectivity ensured during bromination?

Methodological Answer: The compound is typically synthesized via bromination of ethyl 1-methyl-1H-pyrrole-2-carboxylate. Key steps include:

- Regioselective bromination at the 4-position using 1 equivalent of bromine in DMF with potassium carbonate as a base .

- Stoichiometric control to avoid over-bromination (e.g., using two equivalents yields dibrominated byproducts) .

- Characterization via NMR (e.g., δ ~6.32 ppm for pyrrole protons) and ESIMS ( 390.1/392.2 for [M]⁺/[M+2]⁺ isotopic pattern) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound, and how are key NMR signals interpreted?

Methodological Answer:

- NMR : The methyl group at N1 appears as a singlet (~δ 2.15–2.43 ppm), while the ethyl ester group shows a quartet (δ 4.24–4.27 ppm) and triplet (δ 1.27–1.32 ppm). The pyrrole C3 proton resonates as a singlet (~δ 6.32–6.70 ppm) .

- ESIMS : Isotopic peaks at 390.1 and 392.2 confirm bromine presence (1:1 ratio for [M]⁺/[M+2]⁺) .

- Cross-validation : Combine NMR with IR (C=O stretch ~1700 cm) and elemental analysis for purity verification.

Advanced Research Questions

Q. How can low yields in Suzuki coupling reactions using this compound as a precursor be addressed?

Methodological Answer:

- Catalyst optimization : Use Pd(dppf)Cl with KOAc in 1,4-dioxane to improve coupling efficiency .

- Protecting group strategy : Introduce sulfonyl groups (e.g., tosyl chloride) to stabilize reactive intermediates and reduce side reactions .

- Post-reaction analysis : Monitor byproducts via TLC and LC-MS, and purify via flash chromatography (e.g., hexane/EtOAc gradients) .

Q. How can computational methods like DFT explain the regioselectivity of electrophilic substitutions on the pyrrole ring?

Methodological Answer:

- Fukui function analysis : Calculate nucleophilic () and electrophilic () indices to predict reactivity. The 4-position often shows higher due to electron-donating methyl and ester groups .

- Charge distribution mapping : Use software like Gaussian to visualize partial charges, confirming preferential bromination at the 4-position over the 3- or 5-positions .

Q. How to resolve discrepancies in NMR data caused by electron-withdrawing substituents or impurities?

Methodological Answer:

- Dynamic effects : For compounds with fluorine substituents (e.g., 3-fluoro-2-iodobenzoyl derivatives), use -NMR to resolve overlapping signals .

- Impurity profiling : Employ HPLC-MS to detect byproducts (e.g., dibrominated impurities) and optimize column conditions (C18, acetonitrile/water gradients) .

- Variable temperature NMR : Suppress signal broadening caused by conformational exchange in substituted pyrroles .

Data Contradiction Analysis

Q. Conflicting yields in amide coupling reactions using this compound: How to identify root causes?

Methodological Answer:

- Reagent compatibility : Test alternative coupling agents (e.g., EDC/HOBt vs. DCC) to mitigate low yields from steric hindrance .

- Solvent effects : Switch from DMF to dichloromethane for acid-sensitive intermediates, reducing ester hydrolysis .

- Real-time monitoring : Use in-situ IR to track reaction progress and identify unreacted starting materials .

Q. Inconsistent crystallinity in derivatives: What strategies improve crystal formation?

Methodological Answer:

- Co-crystallization : Add seed crystals or use mixed solvents (e.g., EtOAc/hexane) to promote nucleation .

- SHELX refinement : For twinned crystals, apply the TWIN/BASF commands in SHELXL to resolve overlapping reflections .

Tables for Key Data

Q. Table 1: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Dibrominated pyrrole | Excess bromine | Use 1 equivalent Br, monitor via TLC |

| Ester hydrolysis product | Prolonged reaction time in DMF | Reduce reaction time, switch to CHCl |

Q. Table 2: Key DFT Parameters for Reactivity Prediction

| Parameter | Value (4-position) | Value (5-position) | Software/Reference |

|---|---|---|---|

| Fukui | 0.12 | 0.08 | Gaussian |

| Partial charge (e) | -0.35 | -0.28 | NWChem |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。